Ácido hexahidro-1H-pirrolizina-7a-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

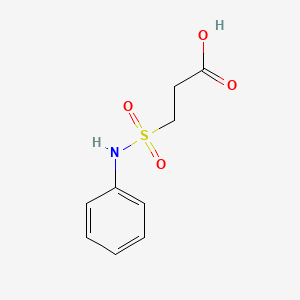

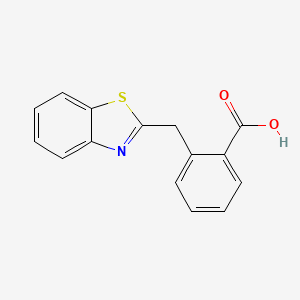

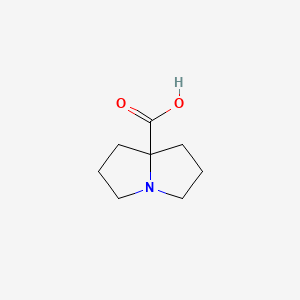

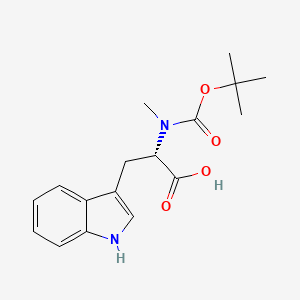

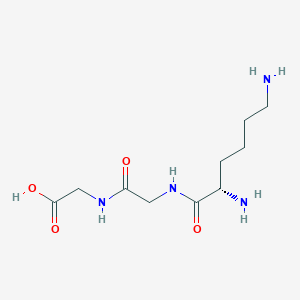

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a chemical compound that is part of a broader class of pyrrolizidine alkaloids. These compounds are characterized by their fused ring structures and have been the subject of various studies due to their biological activities and potential applications in medicinal chemistry. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed, which can provide insights into its properties and synthesis.

Synthesis Analysis

The synthesis of pyrrolizidine derivatives has been explored in several studies. For instance, the transannular iodoamination of substituted hexahydroazocine scaffolds has been developed as a method to synthesize a range of pyrrolizidine alkaloids, including hexahydro-1H-pyrrolizine derivatives . Additionally, the direct cyclization of ortho-(1H-pyrrol-1-yl)aryl and heteroaryl carboxylic acids into fused pyrrolizinones has been reported, which could be a relevant method for synthesizing hexahydro-1H-pyrrolizine-7a-carboxylic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, such as in the case of [(1R*,7aS*)-hexahydro-5-oxo-1H-pyrrolizinyl-1-yl]acetic acid, which crystallized in a centrosymmetric space group with a single hydrogen bond involving the carboxyl group and the keto-O atom . This information can be extrapolated to understand the potential hydrogen bonding and crystal packing that might be expected for hexahydro-1H-pyrrolizine-7a-carboxylic acid.

Chemical Reactions Analysis

Pyrrolizidine derivatives participate in various chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand for Cu-catalyzed reactions of primary anilines with aryl halides, indicating that pyrrolizidine derivatives can be involved in catalytic cycles and potentially form various functionalized products . The antimycobacterial activity of pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives also suggests that pyrrolizidine derivatives can be biologically active and may undergo further chemical transformations relevant to medicinal chemistry .

Physical and Chemical Properties Analysis

While the physical and chemical properties of hexahydro-1H-pyrrolizine-7a-carboxylic acid are not directly reported in the provided papers, the studies on related compounds can offer some insights. For instance, the crystallization behavior and hydrogen bonding patterns of similar compounds can inform us about the solubility, melting points, and stability of hexahydro-1H-pyrrolizine-7a-carboxylic acid . Additionally, the reactivity of these compounds in various chemical reactions can provide information about their chemical stability and reactivity .

Aplicaciones Científicas De Investigación

Control de la transmisión sináptica química

Este compuesto ha sido mencionado en patentes relacionadas con el control de la transmisión sináptica química, lo que indica su posible uso en investigación neurológica y desarrollo de fármacos .

Químico de investigación

También se menciona como un químico de investigación útil para varios estudios científicos, aunque las aplicaciones específicas no se detallan en la fuente .

Síntesis de derivados de pirrolizidina

Un artículo de revisión analiza métodos para sintetizar derivados de pirrolizidina, incluyendo hexahidro-1H-pirrolizina, que pueden usarse para crear nuevos compuestos con posibles propiedades farmacológicas .

Mecanismo De Acción

- Pyrrolizidine alkaloids are known for their hepatotoxic, neurotoxic, genotoxic, and cytotoxic effects . Therefore, we can infer that hexahydro-1H-pyrrolizine-7a-carboxylic acid may exert similar effects through its interactions with specific targets.

- Pyrrolizidine alkaloids are known to interfere with liver metabolism, DNA synthesis, and cell cycle progression . Thus, hexahydro-1H-pyrrolizine-7a-carboxylic acid might impact similar pathways.

Target of Action

Biochemical Pathways

Propiedades

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHYWADURMRPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445617 |

Source

|

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412283-63-7 |

Source

|

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

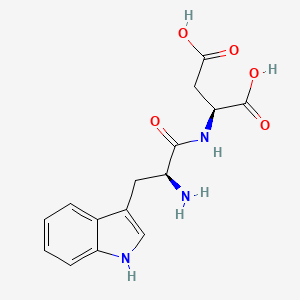

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)

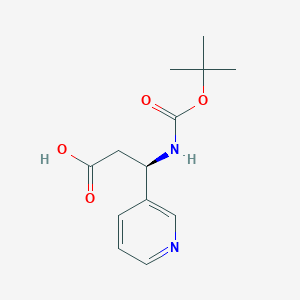

![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)